

Spectroscopic and Synthetic Profile of Ethyl 6-oxopiperidine-3-carboxylate: A Technical Guide

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Compound of Interest

Compound Name:	<i>Ethyl 6-oxopiperidine-3-carboxylate</i>
Cat. No.:	B1339317

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This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for **ethyl 6-oxopiperidine-3-carboxylate** (CAS 146059-76-9), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data and expected values derived from the analysis of its constituent functional groups.

Molecular Structure and Properties

Ethyl 6-oxopiperidine-3-carboxylate possesses a six-membered lactam ring functionalized with an ethyl carboxylate group at the 3-position. Its structure combines key pharmacophoric elements, making it a valuable scaffold for further chemical elaboration.

- Molecular Formula: C₈H₁₃NO₃
- Molecular Weight: 171.19 g/mol
- IUPAC Name: ethyl 6-oxo-3-piperidinecarboxylate

Spectroscopic Data Analysis

The following sections summarize the expected and predicted spectroscopic data for **ethyl 6-oxopiperidine-3-carboxylate**. These values are based on established principles of NMR and IR spectroscopy and predicted mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted for a standard deuterated solvent such as CDCl_3 or DMSO-d_6 . The chemical shifts (δ) are expressed in parts per million (ppm).

Table 1: Expected ^1H NMR Spectroscopic Data

Protons	Multiplicity	Expected Chemical Shift (ppm)	Coupling Constants (Hz)	Assignment
NH	Broad Singlet	6.0 - 8.0	-	Lactam Amide Proton
$\text{O-CH}_2\text{-CH}_3$	Quartet	$\sim 4.1 - 4.2$	$J \approx 7.1$	Ethyl Ester Methylene
H3	Multiplet	$\sim 3.3 - 3.5$	-	Methine proton α to Ester
H2 (axial)	Multiplet	$\sim 3.2 - 3.4$	-	Methylene α to Amide N
H2 (equatorial)	Multiplet	$\sim 3.0 - 3.2$	-	Methylene α to Amide N
H4, H5	Multiplet	$\sim 1.8 - 2.4$	-	Ring Methylene Protons
$\text{O-CH}_2\text{-CH}_3$	Triplet	$\sim 1.2 - 1.3$	$J \approx 7.1$	Ethyl Ester Methyl

Table 2: Expected ^{13}C NMR Spectroscopic Data

Carbon	Expected Chemical Shift (ppm)	Assignment
C=O (Ester)	~ 172	Ester Carbonyl
C=O (Lactam)	~ 170	Amide Carbonyl
O-CH ₂ -CH ₃	~ 61	Ethyl Ester Methylene
C3	~ 50	Methine Carbon α to Ester
C2	~ 45	Methylene Carbon α to Amide N
C4, C5	~ 20 - 30	Ring Methylene Carbons
O-CH ₂ -CH ₃	~ 14	Ethyl Ester Methyl

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the lactam and ethyl ester functional groups.

Table 3: Expected IR Absorption Bands

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)	Intensity
N-H (Lactam)	Stretching	3200 - 3400	Medium, Broad
C-H (Aliphatic)	Stretching	2850 - 3000	Medium
C=O (Ester)	Stretching	~ 1735	Strong
C=O (Lactam)	Stretching	~ 1670	Strong
C-O (Ester)	Stretching	1150 - 1250	Strong

Mass Spectrometry (MS)

Mass spectrometry data is predicted for electrospray ionization (ESI) in positive ion mode. The table lists the expected mass-to-charge ratios (m/z) for common adducts.

Table 4: Predicted Mass Spectrometry Data (ESI+)

Adduct	Formula	Calculated m/z
[M+H] ⁺	[C ₈ H ₁₄ NO ₃] ⁺	172.0968
[M+Na] ⁺	[C ₈ H ₁₃ NNaO ₃] ⁺	194.0787
[M+K] ⁺	[C ₈ H ₁₃ KNO ₃] ⁺	210.0527

Experimental Protocols

This section outlines a plausible synthetic route and standard analytical procedures for the characterization of **ethyl 6-oxopiperidine-3-carboxylate**.

Synthesis via Dieckmann Condensation

The target compound can be synthesized via an intramolecular Dieckmann condensation of an appropriate acyclic amino-diester precursor.

3.1.1 Synthesis of Diethyl 2-(2-(ethoxycarbonyl)ethylamino)acetate

- To a solution of ethyl glycinate hydrochloride (1 equiv.) in ethanol, add triethylamine (2.2 equiv.) and ethyl acrylate (1.1 equiv.).
- Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.
- Purify the resulting crude oil by column chromatography on silica gel to yield the pure amino-diester precursor.

3.1.2 Dieckmann Condensation to **Ethyl 6-oxopiperidine-3-carboxylate**

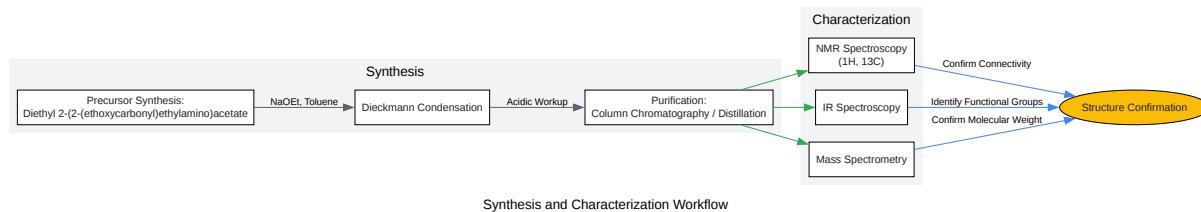
- Prepare a solution of sodium ethoxide (1.1 equiv.) in anhydrous toluene or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Heat the solution to reflux.
- Add a solution of the amino-diester precursor (1 equiv.) in the same anhydrous solvent dropwise to the refluxing sodium ethoxide solution over a period of 1-2 hours.
- Continue refluxing for an additional 2-4 hours after the addition is complete.
- Cool the reaction mixture to room temperature and then quench by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~5-6.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to obtain **ethyl 6-oxopiperidine-3-carboxylate**.

Spectroscopic Characterization

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.
- Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer in positive ion mode.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process, as well as the expected structural correlations from NMR data.



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Caption: Workflow for the synthesis and characterization.

Caption: Expected key proton correlations for the molecule.

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